molecular formula C5H3F5O B1627579 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene CAS No. 359-98-8

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene

Cat. No.: B1627579
CAS No.: 359-98-8
M. Wt: 174.07 g/mol
InChI Key: VTGREVXBYIAJOY-UHFFFAOYSA-N
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Description

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is a fluorinated cyclobutene derivative with the molecular formula C5H3F5O and a molecular weight of 174.07 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene can be synthesized through the reaction of hexafluorocyclobutene with sodium methoxide . The reaction typically involves the following steps:

    Starting Materials: Hexafluorocyclobutene and sodium methoxide.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a controlled level to ensure the reaction proceeds efficiently.

    Product Isolation: The product is isolated through distillation or other purification techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Automated Systems: Automated systems control the reaction conditions, such as temperature and pressure, to ensure consistent product quality.

    Purification: Advanced purification techniques, such as fractional distillation, are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under controlled temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer fluorine atoms and more hydrogen atoms.

Scientific Research Applications

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene has several scientific research applications, including:

Chemistry

Biology and Medicine

    Drug Development: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals with improved efficacy and stability.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.

Industry

Mechanism of Action

The mechanism of action of 1,3,3,4,4-pentafluoro-2-methoxycyclobutene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, leading to its unique effects. The pathways involved include:

    Electrophilic Interactions: The compound can act as an electrophile, reacting with nucleophilic sites on target molecules.

    Hydrophobic Interactions: The fluorine atoms contribute to the hydrophobic nature of the compound, affecting its interactions with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene is unique due to its specific substitution pattern and ring structure, which impart distinct chemical and physical properties. Its high fluorine content and methoxy group make it particularly valuable in applications requiring high thermal and chemical stability.

Properties

IUPAC Name

1,3,3,4,4-pentafluoro-2-methoxycyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGREVXBYIAJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C1(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578752
Record name 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-98-8
Record name 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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